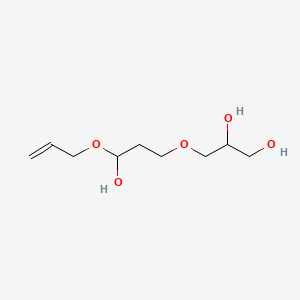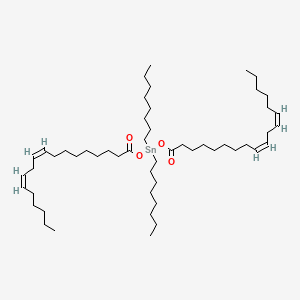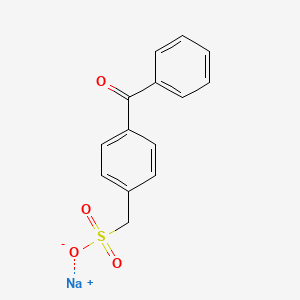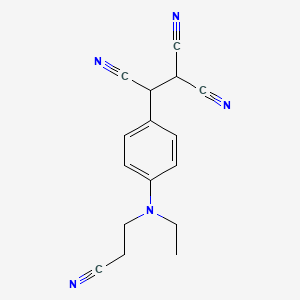
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile is a chemical compound with the molecular formula C16H13N5 It is known for its unique structure, which includes a phenyl ring substituted with an ethylamino group and three cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamino group is introduced to the phenyl ring. The resulting intermediate is then subjected to further reaction with acrylonitrile under controlled conditions to introduce the cyano groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the cyano groups.
科学研究应用
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor activation.
相似化合物的比较
Similar Compounds
- (4-((2-Cyanoethyl)ethylamino)phenyl)acetonitrile
- (4-((2-Cyanoethyl)ethylamino)phenyl)propanenitrile
- (4-((2-Cyanoethyl)ethylamino)phenyl)butanenitrile
Uniqueness
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile is unique due to its specific structure, which includes three cyano groups attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for various applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
81430-43-5 |
|---|---|
分子式 |
C16H15N5 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
2-[4-[2-cyanoethyl(ethyl)amino]phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H15N5/c1-2-21(9-3-8-17)15-6-4-13(5-7-15)16(12-20)14(10-18)11-19/h4-7,14,16H,2-3,9H2,1H3 |
InChI 键 |
KHHSMWZZBJZSIW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





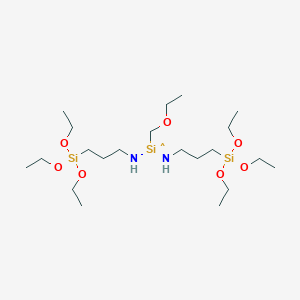
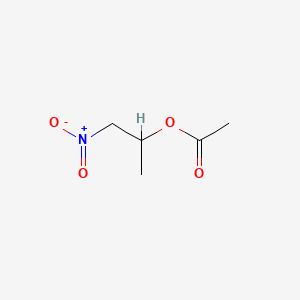
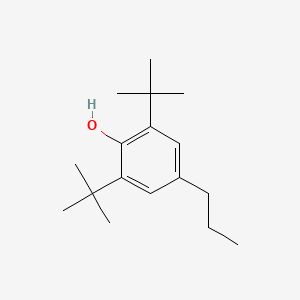
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
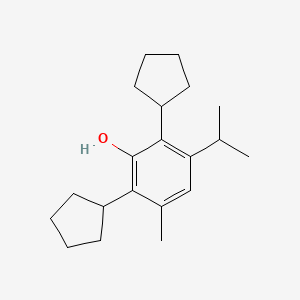

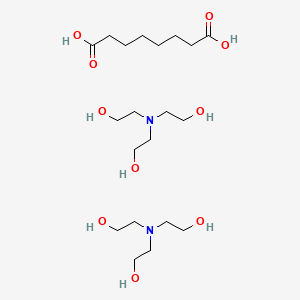
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
